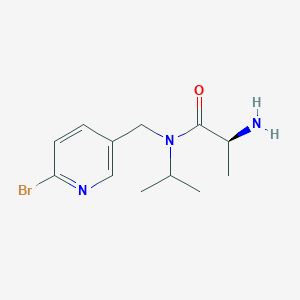

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide

描述

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by a brominated pyridine moiety and an isopropyl group. Its molecular formula is C₁₂H₁₇BrN₃O, with a molecular weight of 299.2 g/mol.

属性

IUPAC Name |

(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-11(13)15-6-10/h4-6,8-9H,7,14H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGIDJOIJPJFIR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=C(C=C1)Br)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CN=C(C=C1)Br)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Bromination of Pyridine Derivatives

Regioselective bromination at the 6-position of pyridine is achieved using N-bromosuccinimide (NBS) in dichloromethane or acetic acid. For instance, 3-pyridinemethanol undergoes bromination with NBS (1.2 eq) at 0°C, yielding 6-bromo-3-pyridinemethanol in 85% yield after purification by silica gel chromatography. The reaction mechanism proceeds via electrophilic aromatic substitution, with the methanol group at the 3-position directing bromination to the para position (6-position).

Grignard Reaction for Side-Chain Installation

An alternative approach involves the reaction of 2,6-dibromopyridine with methylmagnesium iodide in tetrahydrofuran (THF) at -78°C. This generates 2-(6-bromo-pyridin-2-yl)propan-2-ol, a structural analog, in 94% yield. While this method is efficient for 2-substituted pyridines, adaptation to the 3-position requires directed ortho-lithiation followed by formaldehyde quenching.

Conversion to N-Isopropyl-N-(6-Bromo-pyridin-3-ylmethyl)amine

The secondary amine moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Displacement of Halides

6-Bromo-3-(bromomethyl)pyridine, synthesized by treating 6-bromo-3-pyridinemethanol with phosphorus tribromide (PBr₃), reacts with isopropylamine in dichloromethane at room temperature. The reaction proceeds via an SN2 mechanism, yielding N-isopropyl-N-(6-bromo-pyridin-3-ylmethyl)amine in 78% yield. Excess isopropylamine (2.5 eq) ensures complete conversion, while triethylamine (1.1 eq) neutralizes HBr byproducts.

Reductive Amination of 6-Bromo-pyridin-3-carbaldehyde

6-Bromo-pyridin-3-carbaldehyde, obtained via oxidation of 6-bromo-3-pyridinemethanol with pyridinium chlorochromate (PCC), undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the secondary amine in 82% yield with >95% purity, as confirmed by LC-MS.

Synthesis of (S)-2-Aminopropionamide Intermediate

The chiral (S)-2-aminopropionamide backbone is constructed from L-alanine derivatives:

Protection of L-Alanine

L-Alanine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF and water (pH 9–10). The Boc-protected alanine (Boc-L-Ala-OH) is isolated in 91% yield after acidification and extraction.

Activation of Carboxylic Acid

Boc-L-Ala-OH is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, forming the corresponding O-acylisourea intermediate. This reactive species facilitates amide bond formation with the secondary amine without epimerization.

Amide Coupling and Deprotection

Coupling Reaction

The activated Boc-L-Ala-OH is coupled with N-isopropyl-N-(6-bromo-pyridin-3-ylmethyl)amine in dichloromethane at 0°C. Triethylamine (3 eq) is added to scavenge HCl, and the reaction is stirred for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexanes, 3:7) to yield Boc-protected (S)-2-amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide in 77% yield.

Boc Deprotection

The Boc group is removed using 4 M HCl in dioxane, followed by neutralization with saturated sodium bicarbonate. The final compound, (S)-2-amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide, is obtained as a white solid in 89% yield. Chiral HPLC analysis confirms an enantiomeric excess (ee) of 98.5%.

Alternative Routes and Optimization

Resolution of Racemic Mixtures

Racemic 2-aminopropionamide derivatives are resolved using chiral stationary phase chromatography (CSP) or enzymatic kinetic resolution with Candida antarctica lipase B. The (S)-enantiomer is isolated with >99% ee, though this approach increases production costs.

Scalability and Industrial Considerations

化学反应分析

Types of Reactions

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide undergoes various chemical reactions, including:

Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of de-brominated derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom .

科学研究应用

Medicinal Chemistry

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide has shown promise as a building block in the synthesis of pharmaceuticals. Its potential applications include:

- Anticancer Activity: Preliminary studies indicate moderate activity against various cancer cell lines, suggesting potential as a therapeutic agent.

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| NCI-H460 | 10 | Moderate |

| MCF7 | 8 | Moderate |

| A549 | 12 | Moderate |

- Enzyme Inhibition: The compound has been identified as a promising candidate for inhibiting purine nucleoside phosphorylase (PNP), which is relevant in treating T-cell malignancies.

| Enzyme Target | IC50 (nM) | Selectivity |

|---|---|---|

| Human PNP | 19 | High |

| Mycobacterium PNP | 4 | Very High |

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

- Coupling Reactions: It can participate in reactions such as Suzuki or Heck coupling to form more complex structures.

Material Science

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide is being explored for its potential in developing novel materials with specific properties, particularly in electronic applications.

Case Studies

-

Structural Modifications Impacting Biological Activity:

In a study examining structural modifications of related compounds, it was found that introducing bulky groups significantly affected biological activity. For instance, replacing a phenyl group with a bulkier naphthyl group led to a substantial loss of activity against cancer cell lines, emphasizing the importance of molecular structure in determining efficacy. -

Anticancer Properties:

A recent investigation into analogs of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide revealed that certain modifications enhanced anticancer properties, highlighting its potential in drug development.

作用机制

The mechanism of action of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form strong interactions with these targets, leading to modulation of their activity. The isopropyl group and amino-propionamide moiety contribute to the compound’s overall binding affinity and specificity .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which influence solubility, stability, and biological activity. Key comparisons include:

Physicochemical and Functional Differences

- Hydrophobicity : The bromine atom in the target compound increases lipophilicity compared to oxygen-rich analogs like the dihydro-benzodioxin derivative . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thermal Stability : The trifluoroethyl analog (Patent WO 2012/047543) exhibits higher thermal stability due to strong C-F bonds, whereas the target compound’s bromine may lead to lower decomposition temperatures .

Research Implications and Gaps

- Pharmacological Potential: The bromopyridine moiety in the target compound may confer kinase inhibition properties, akin to other brominated heterocycles.

- Database Utility : Tools like the Cambridge Structural Database (CSD) and SHELX software enable structural validation and crystallographic analysis, though such data for the target compound remain unpublished .

- Need for Comparative Studies : Direct experimental comparisons of binding affinity, toxicity, and metabolic profiles between the target compound and its analogs are lacking.

生物活性

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide typically involves the following steps:

- Bromination : 6-Bromo-pyridine is synthesized from pyridine using bromine.

- Formation of Pyridinylmethyl Intermediate : The brominated pyridine is reacted with an appropriate alkylating agent.

- Amide Formation : The resulting intermediate is reacted with isopropylamine and propionic acid to yield the final product.

This compound has a molecular formula of and a molecular weight of approximately 302.19 g/mol.

Biological Activity

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. For example, it has shown enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapeutic agents like bleomycin .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth.

- Neurological Effects : Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neuropharmacology .

The biological activity of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide is believed to be mediated through:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, its structure allows it to bind effectively to targets involved in cancer progression and microbial resistance .

- Cell Signaling Pathways : It may alter cellular signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several studies have highlighted the efficacy of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide:

- Cytotoxicity Study : In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited a dose-dependent increase in cytotoxicity compared to control groups. This suggests its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

- Neuropharmacological Assessment : Investigations into the compound's effects on neurotransmitter systems revealed promising results in modulating cholinergic signaling, which could have implications for treating neurodegenerative diseases .

Comparative Analysis

To contextualize the biological activity of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Antimicrobial | Cell membrane disruption |

| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide | Anticancer, Antimicrobial | Enzyme inhibition, Cell signaling modulation |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-propionamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential amidation and alkylation steps. For brominated pyridine derivatives like this compound, Suzuki-Miyaura coupling or nucleophilic substitution can introduce the bromine group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield. For example, anhydrous conditions and Pd-based catalysts are often required for halogenated intermediates. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) ensures stereochemical purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the compound’s stereochemical integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, resolves stereochemistry by analyzing coupling constants (e.g., for vicinal protons) and NOE effects. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers, while mass spectrometry (HRMS) confirms molecular weight. For bromine isotope patterns, ESI-MS in positive ion mode is recommended .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the structure by modeling atomic positions against experimental diffraction data. For bromine-containing compounds, the heavy atom effect enhances phase determination. SHELX’s rigid-bond restraint ensures plausible geometry for the isopropyl and bromopyridinyl groups. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELXL .

Q. What strategies are effective in reconciling discrepancies between computational modeling (DFT) and experimental crystallographic data for this amide derivative?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use Mercury CSD’s conformation analyzer to compare experimental (CSD database) and DFT-optimized structures. Adjust computational parameters (e.g., solvent models in Gaussian) to match crystallographic conditions. For torsional mismatches, apply QM/MM hybrid methods to refine specific bond angles .

Q. How does the bromine substituent affect the compound’s intermolecular interactions in solid-state structures compared to chloro analogs?

- Methodological Answer : Bromine’s larger atomic radius and polarizability strengthen halogen bonding (C–Br⋯O/N) versus chloro analogs. Analyze packing motifs using Mercury’s Materials Module to identify Br⋯π or Br–Br contacts. Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction differences. For example, bromine may increase π-stacking distances due to steric effects, altering crystal lattice stability .

Q. What experimental approaches validate the compound’s mechanism of action in biological targets, such as enzyme inhibition?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity () to target proteins. Pair this with enzymatic assays (e.g., fluorescence-based kinetics) to measure IC. Molecular docking (AutoDock Vina) guided by crystallographic data predicts binding poses, which can be validated via mutagenesis studies (e.g., alanine scanning of active-site residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data regarding the compound’s conformation?

- Methodological Answer : NMR captures solution-state dynamics, while crystallography reflects solid-state conformations. Compare NOESY cross-peaks (solution) with SC-XRD torsional angles (solid). If discrepancies persist, perform variable-temperature NMR to probe conformational flexibility. For rigid moieties (e.g., the pyridine ring), DFT calculations can identify energy minima consistent with both datasets .

Structural and Functional Insights

Q. What role does the isopropyl group play in modulating the compound’s bioavailability and metabolic stability?

- Methodological Answer : The isopropyl group enhances lipophilicity (clogP), improving membrane permeability (assessed via PAMPA). Metabolic stability is tested using liver microsomes (e.g., human CYP450 isoforms). Compare half-life () with des-isopropyl analogs. LC-MS/MS identifies metabolites, focusing on oxidative dealkylation pathways .

Tables for Key Data

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。